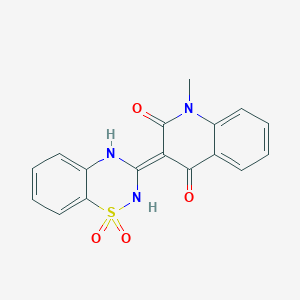

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

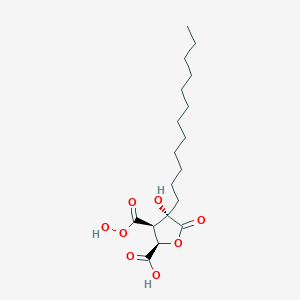

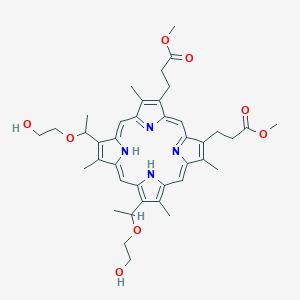

The compound "3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone" is a derivative of quinolinone, which is a scaffold known for its potential biological activities. This particular compound is part of a class of molecules that have been synthesized and investigated for their biological activities, including antibacterial and antiviral properties, specifically as inhibitors of the HCV NS5B polymerase .

Synthesis Analysis

The synthesis of related 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones involves a straightforward condensation of 4-hydroxy-1,2-benzothiazine-1,1-dioxides with anthranilamide, followed by cyclization of the resulting carboxamide derivatives . Similarly, derivatives of the compound have been synthesized for their potential as anti-HCV drugs, with modifications to the benzo rings to enhance their physicochemical properties and potency .

Molecular Structure Analysis

Although the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using various spectroscopic methods. For instance, the molecular structure of a derivative, 7H-quinolino[4,5-bc][1,5]benzoxazepine, was determined by X-ray analysis . Such analyses are crucial for understanding the conformation and potential reactive sites of the molecule.

Chemical Reactions Analysis

The compound and its derivatives are likely to undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of quinolino[4,5-bc][1,5]benzoxazepines involved the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with amino-substituted quinolines . The presence of the hydroxy group and the quinolinone moiety in the compound suggests that it could participate in nucleophilic substitution reactions, among others.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the 1,1-dioxido-2H-1,2,4-benzothiadiazin moiety suggests that the compound may have good solubility in polar solvents and could exhibit strong intermolecular interactions due to potential hydrogen bonding. The biological activity assays of similar compounds have shown marked activity against bacteria such as Bacillus subtilis, indicating that the compound likely interacts with biological targets through specific molecular interactions .

Wissenschaftliche Forschungsanwendungen

Hepatitis C Virus Inhibition

The compound has been extensively studied for its potential as an inhibitor against the Hepatitis C virus (HCV). Modifications to its structure, specifically the heteroaromatic systems, have been explored to enhance its physicochemical properties and potency profile. These inhibitors target the HCV NS5B polymerase, crucial for the viral replication process. Detailed structure-activity relationships have been established to optimize the inhibitory effects, indicating the compound's potential as a basis for therapeutic agents against HCV (Tedesco et al., 2009), (Tedesco et al., 2006), (Wang et al., 2009).

Antimicrobial Activity

The compound has shown potential in antimicrobial applications. It has been part of a series of synthesized biologically active compounds, demonstrating marked activity against bacteria like Bacillus subtilis. This highlights its potential use in developing antimicrobial agents (Zia-ur-Rehman et al., 2006), (Zia-ur-Rehman et al., 2006).

Antioxidant Properties

Some derivatives of the compound have been investigated for their antioxidant properties, especially in medicinal chemistry. Studies have indicated that certain modifications can lead to compounds with moderate to high antioxidant activities, potentially contributing to their therapeutic profiles (Ahmad et al., 2012), (Hassan et al., 2017).

Eigenschaften

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methylquinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,21H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHQVLKKFXKCFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)